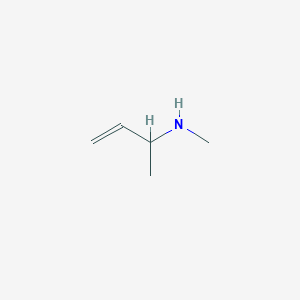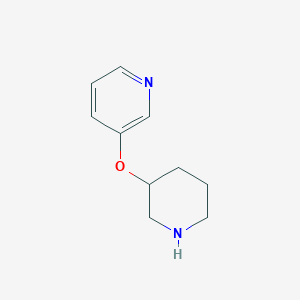
Adamantan-1-yl(pyrrolidin-1-yl)methanone
Vue d'ensemble
Description
L'Adamantan-1-yl-pyrrolidin-1-yl-méthanone est un composé synthétique appartenant à la classe des dérivés de l'adamantane. L'adamantane est un hydrocarbure ayant une structure en cage unique, qui confère une stabilité et une rigidité significatives à ses dérivés. L'incorporation d'un cycle pyrrolidine dans le squelette adamantane donne un composé présentant des propriétés chimiques et biologiques intéressantes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de l'Adamantan-1-yl-pyrrolidin-1-yl-méthanone implique généralement la réaction de l'acide adamantane carboxylique avec la pyrrolidine dans des conditions spécifiques. Une méthode courante implique l'utilisation d'un réactif de couplage tel que la dicyclohexylcarbodiimide (DCC) pour faciliter la formation de la liaison amide entre les parties adamantane et pyrrolidine .
Méthodes de production industrielle : La production industrielle de l'Adamantan-1-yl-pyrrolidin-1-yl-méthanone peut impliquer une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Cela inclut souvent l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour contrôler précisément les paramètres de réaction .
Analyse Des Réactions Chimiques
Types de réactions : L'Adamantan-1-yl-pyrrolidin-1-yl-méthanone subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des oxydants puissants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des réducteurs comme l'hydrure de lithium et d'aluminium.
Réactifs et conditions courants :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'une base telle que l'hydrure de sodium.
Principaux produits :
Oxydation : Formation de dérivés adamantanonés.
Réduction : Formation de l'adamantan-1-yl-pyrrolidin-1-yl-méthanol.
Substitution : Formation de divers dérivés adamantanes ou pyrrolidines substitués.
4. Applications de la recherche scientifique
L'Adamantan-1-yl-pyrrolidin-1-yl-méthanone a une large gamme d'applications dans la recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules et de matériaux plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, y compris ses propriétés antivirales et antimicrobiennes.
Médecine : Enquêté pour son utilisation potentielle dans le développement de médicaments, en particulier pour sa stabilité et ses caractéristiques structurales uniques.
Industrie : Utilisé dans le développement de matériaux avancés, notamment les polymères et les nanomatériaux.
5. Mécanisme d'action
Le mécanisme d'action de l'Adamantan-1-yl-pyrrolidin-1-yl-méthanone implique son interaction avec des cibles moléculaires spécifiques. La partie adamantane fournit de la rigidité et de la stabilité, tandis que le cycle pyrrolidine peut interagir avec divers récepteurs biologiques. Cette double fonctionnalité permet au composé de moduler efficacement les voies biologiques. Les cibles moléculaires et les voies exactes dépendent de l'application et du contexte d'utilisation spécifiques .
Composés similaires :
Adamantan-1-yl-méthanone : N'a pas le cycle pyrrolidine, ce qui entraîne des propriétés chimiques et biologiques différentes.
Pyrrolidin-1-yl-méthanone : N'a pas la partie adamantane, ce qui entraîne une stabilité et une rigidité réduites.
Adamantan-1-yl-pyrrolidin-1-yl-éthanone : Structure similaire mais avec un atome de carbone supplémentaire, affectant sa réactivité et ses interactions.
Unicité : L'Adamantan-1-yl-pyrrolidin-1-yl-méthanone est unique en raison de la combinaison des parties adamantane et pyrrolidine, qui confèrent à la fois la stabilité et la polyvalence. Cela en fait un composé précieux pour diverses applications scientifiques et industrielles .
Applications De Recherche Scientifique
Adamantan-1-yl-pyrrolidin-1-yl-methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antiviral and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its stability and unique structural features.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Adamantan-1-yl-pyrrolidin-1-yl-methanone involves its interaction with specific molecular targets. The adamantane moiety provides rigidity and stability, while the pyrrolidine ring can interact with various biological receptors. This dual functionality allows the compound to modulate biological pathways effectively. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Adamantan-1-yl-methanone: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.
Pyrrolidin-1-yl-methanone: Lacks the adamantane moiety, leading to reduced stability and rigidity.
Adamantan-1-yl-pyrrolidin-1-yl-ethanone: Similar structure but with an additional carbon atom, affecting its reactivity and interactions.
Uniqueness: Adamantan-1-yl-pyrrolidin-1-yl-methanone is unique due to the combination of the adamantane and pyrrolidine moieties, which impart both stability and versatility. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
IUPAC Name |
1-adamantyl(pyrrolidin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO/c17-14(16-3-1-2-4-16)15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXVNLMWQYKNHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265185 | |
| Record name | (Adamantan-1-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22508-51-6 | |
| Record name | (Adamantan-1-yl)(pyrrolidin-1-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22508-51-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Adamantyl(pyrrolidin-1-yl)methanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022508516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (Adamantan-1-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ADAMANTYL(PYRROLIDIN-1-YL)METHANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9NTG6LV7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















